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Compound of Interest

Compound Name: MRS 2500

Cat. No.: B609319 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed overview of the in vitro pharmacological

characterization of MRS 2500, a potent and selective antagonist for the P2Y1 purinergic

receptor. It includes key quantitative data, detailed experimental methodologies, and visual

representations of signaling pathways and experimental workflows.

Quantitative Pharmacological Data
MRS 2500 is a highly potent antagonist of the P2Y1 receptor, a G-protein coupled receptor

(GPCR) that plays a critical role in ADP-induced platelet aggregation.[1] Its efficacy has been

quantified through various in vitro assays, with key data summarized below.
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Parameter Value Assay System Reference

Ki 0.78 nM

Radioligand binding

assay with human

platelet P2Y1

receptors.

[2][3]

IC50 0.95 nM

Inhibition of ADP-

induced aggregation

of human platelets.

[2][3]

IC50 16.5 nM

Inhibition of electrical

field stimulation

(EFS)-induced

relaxation in isolated

rat colon tissue.

[4]

Mechanism of Action and Signaling Pathway
The endogenous agonist for the P2Y1 receptor is adenosine diphosphate (ADP).[1] Upon

binding, the P2Y1 receptor, which is coupled to a Gq protein, activates Phospholipase C (PLC).

[1][5] This activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into

two second messengers: inositol triphosphate (IP3) and diacylglycerol (DAG).[1] IP3 triggers

the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates

Protein Kinase C (PKC).[1][6] This cascade ultimately results in cellular responses such as

platelet shape change and aggregation.[7]

MRS 2500 acts as a competitive antagonist at the P2Y1 receptor, binding to the receptor to

prevent ADP from initiating this signaling cascade.[8] By occupying the ligand binding site,

MRS 2500 effectively blocks the downstream mobilization of intracellular calcium and

subsequent physiological responses.[8]
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P2Y1 receptor signaling pathway and inhibition by MRS 2500.

Experimental Protocols
The in vitro characterization of MRS 2500 involves several key experimental procedures to

determine its affinity, potency, and selectivity.

Radioligand Binding Assay (for Ki Determination)
This assay measures the affinity of MRS 2500 for the P2Y1 receptor by quantifying its ability to

displace a radiolabeled ligand.

Preparation: Cell membranes expressing the human P2Y1 receptor are prepared from a

suitable cell line (e.g., COS-7 cells).[9]

Incubation: A constant concentration of a high-affinity P2Y1 radioligand (e.g., [3H]2MeSADP)

is incubated with the membrane preparation in the presence of varying concentrations of

MRS 2500.

Separation: After reaching equilibrium, the membrane-bound radioligand is separated from

the unbound radioligand, typically by rapid filtration through glass fiber filters.

Quantification: The radioactivity retained on the filters is measured using liquid scintillation

counting.
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Data Analysis: The data are used to generate a competition curve, from which the IC50 (the

concentration of MRS 2500 that displaces 50% of the radioligand) is determined. The Ki

value is then calculated using the Cheng-Prusoff equation, which accounts for the

concentration and affinity of the radioligand used.

Platelet Aggregation Assay (for IC50 Determination)
This functional assay measures the ability of MRS 2500 to inhibit platelet aggregation induced

by the P2Y1 agonist, ADP.[1]

Preparation: Platelet-rich plasma (PRP) is obtained from fresh human blood samples

through centrifugation.

Pre-incubation: The PRP is pre-incubated with various concentrations of MRS 2500 or a

vehicle control for a defined period.

Induction of Aggregation: Platelet aggregation is initiated by adding a known concentration of

ADP (e.g., 10 µM).[1]

Measurement: Aggregation is monitored using a platelet aggregometer, which measures the

change in light transmission through the platelet suspension as they aggregate.[1]

Data Analysis: The percentage of inhibition of aggregation is calculated for each

concentration of MRS 2500, and the IC50 value is determined by fitting the data to a dose-

response curve.[1]
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Workflow for in vitro characterization of a P2Y1 antagonist.

Selectivity Profile
MRS 2500 is described as a highly selective antagonist for the P2Y1 receptor.[2][3][10] While

comprehensive selectivity data against a full panel of P2Y receptors is not detailed in the

provided results, its high potency at the P2Y1 receptor (nanomolar range) suggests a

significant therapeutic window over other receptor subtypes. For instance, it is often used as a

specific pharmacological tool to distinguish P2Y1-mediated responses from those of other P2Y

receptors, such as P2Y12, which is also involved in platelet aggregation.[7][11]

Summary
MRS 2500 is a potent and selective P2Y1 receptor antagonist. Its in vitro characterization,

primarily through radioligand binding and platelet aggregation assays, reveals nanomolar

affinity and functional inhibitory activity.[2][3] The detailed understanding of its mechanism of

action at the molecular level, coupled with robust in vitro data, establishes MRS 2500 as a

critical tool for research into purinergic signaling and a lead compound in the development of

antithrombotic therapies.[12]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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